Anesthetic Potency: 2,6-Dimethylcyclohexanol Demonstrates Superior In Vivo EC50 Compared to Bulkier Analogs
In a tadpole (Xenopus laevis) in vivo anesthetic assay, 2,6-dimethylcyclohexanol exhibited an EC50 of 13.1 μM, representing a ~7% lower (i.e., more potent) concentration than the 14.0 μM required for 2,6-diisopropylcyclohexanol [1]. Both compounds were substantially more potent than other cyclohexanols bearing bulkier side chains (e.g., 2,6-di-sec-butyl, 2,6-di-tert-butyl), which showed markedly reduced anesthetic efficacy [1].
| Evidence Dimension | In vivo anesthetic potency (EC50) |
|---|---|
| Target Compound Data | 13.1 μM |
| Comparator Or Baseline | 2,6-Diisopropylcyclohexanol: 14.0 μM; other bulky analogs: significantly less potent (exact values not reported, but described as 'less potent') |
| Quantified Difference | ~6.4% lower EC50 (more potent) |
| Conditions | Tadpole (Xenopus laevis) in vivo assay; EC50 defined as concentration producing loss of righting reflex |
Why This Matters
For researchers developing novel anesthetics or studying GABAA receptor pharmacology, this compound offers a quantifiable potency advantage over the closest structural analog, enabling lower dosing and potentially improved therapeutic windows.
- [1] Hall, A. C., Griffith, T. N., Tsikolia, M., Kotey, F. O., Gill, N., Humbert, D. J., Watt, E. E., Yermolina, Y. A., Goel, S., El-Ghendy, B., & Hall, C. D. (2011). Cyclohexanol analogues are positive modulators of GABAA receptor currents and act as general anaesthetics in vivo. European Journal of Pharmacology, 667(1-3), 175–181. View Source
